molecular formula C6H13NO2 B6196162 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine CAS No. 194729-90-3

1-(2-ethyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B6196162
CAS No.: 194729-90-3
M. Wt: 131.2
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Description

1-(2-ethyl-1,3-dioxolan-2-yl)methanamine is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine typically involves the condensation of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst. One common method is the reaction of ethylene glycol with acetone using dimethyldichlorosilane as a dehydrating agent . This reaction forms the dioxolane ring, which is then further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-1,3-dioxolan-2-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(2-ethyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a potential ligand for biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical interactions, while the methanamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of the ethyl group on the dioxolane ring and the methanamine functional group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

194729-90-3

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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